Selective Inhibition of Reverse Transcriptase Over DNA Polymerases: Limocrocin vs. Adriamycin
Limocrocin demonstrates 50% inhibition (ID50) of AMV reverse transcriptase at 50 µg/mL while exhibiting minimal activity against DNA-directed DNA polymerase I of E. coli, DNA-directed RNA polymerase of E. coli, and DNA-directed DNA polymerase of calf thymus (ID50 >100 µg/mL) [1]. In direct comparison, adriamycin showed ID50 <50 µg/mL against all three DNA/RNA polymerases, indicating non-selective polymerase inhibition [1]. This selectivity profile distinguishes limocrocin from broad-spectrum polymerase inhibitors.
| Evidence Dimension | Polymerase enzyme inhibition selectivity (ID50) |
|---|---|
| Target Compound Data | AMV RT: 50 µg/mL; E. coli DNA Pol I: >100 µg/mL; E. coli RNA Pol: >100 µg/mL; Calf thymus DNA Pol: >100 µg/mL |
| Comparator Or Baseline | Adriamycin: AMV RT: 50 µg/mL; E. coli DNA Pol I: <50 µg/mL; E. coli RNA Pol: <50 µg/mL; Calf thymus DNA Pol: <50 µg/mL |
| Quantified Difference | Limocrocin ID50 for DNA/RNA polymerases exceeds 100 µg/mL vs. adriamycin ID50 <50 µg/mL |
| Conditions | In vitro enzyme assays using purified polymerases; AMV RT assay with poly(rA)·oligo(dT) template-primer, 37°C incubation |
Why This Matters
Researchers requiring reverse transcriptase inhibition without confounding DNA polymerase interference should select limocrocin over non-selective agents like adriamycin.
- [1] Hanajima S, Ishimaru K, Sakano K, Roy SK, Inouye Y, Nakamura S. Inhibition of reverse transcriptase by limocrocin. J Antibiot (Tokyo). 1985;38(6):803-805. View Source
